2,5-Dihydropyridine

Descripción general

Descripción

3,6-Dihydropyridine is a dihydropyridine.

Aplicaciones Científicas De Investigación

Antihypertensive Agents

One of the primary applications of 2,5-dihydropyridine derivatives is in the development of calcium channel blockers (CCBs), which are widely used to manage hypertension. These compounds work by inhibiting calcium influx into vascular smooth muscle and cardiac cells, leading to vasodilation and decreased blood pressure.

Case Study: Combination Therapy in Hypertension

A study detailed the management of refractory hypertension in elderly patients through a combination of dihydropyridine and nondihydropyridine CCBs. For instance, an 80-year-old woman with stage 2 isolated systolic hypertension was treated with felodipine and lisinopril, resulting in significant blood pressure reduction from 200 mm Hg to between 128–138 mm Hg after therapy adjustments .

Neuroprotective Effects

Recent research has identified novel dihydropyridine derivatives that exhibit neuroprotective properties. These compounds have been shown to attenuate neuroinflammatory responses, which are implicated in neurodegenerative diseases.

Research Findings

A study from Tohoku University reported on a dihydropyridine derivative that inhibited microglial activation and reduced the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha. This suggests potential therapeutic applications for treating conditions like Alzheimer's disease and multiple sclerosis .

Cancer Therapeutics

The role of this compound derivatives extends into oncology, where they are being investigated for their anticancer properties. These compounds can interfere with cancer cell survival mechanisms and induce apoptosis.

Research Insights

Novel alkoxylated pyridine derivatives have shown promising anticancer activity by targeting specific kinases involved in tumor growth. For example, certain dihydropyridine compounds were found to inhibit the Pim-1 kinase, which plays a crucial role in cancer cell proliferation .

Antioxidant Activity

Dihydropyridine compounds also demonstrate antioxidant properties, making them candidates for preventing oxidative stress-related diseases.

Study Overview

Research has indicated that some dihydropyridine derivatives can scavenge free radicals effectively, which may help in mitigating oxidative damage in various pathological conditions .

Cardiovascular Health

In addition to their antihypertensive effects, dihydropyridines have been studied for their potential benefits in other cardiovascular conditions.

Clinical Observations

A population-based cohort study found that dihydropyridine CCBs did not increase the risk of pancreatic cancer compared to thiazide diuretics, suggesting their safety profile in long-term use among patients with cardiovascular issues .

Propiedades

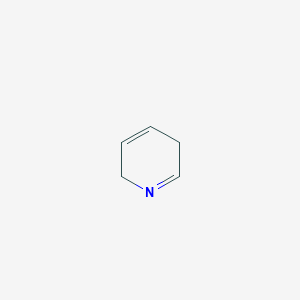

IUPAC Name |

2,5-dihydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHWCAUEPAUFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577723 | |

| Record name | 2,5-Dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67684-02-0 | |

| Record name | 2,5-Dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.